molecular formula C16H15Cl3Si B12572048 Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane CAS No. 215165-04-1

Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane

Cat. No.: B12572048
CAS No.: 215165-04-1
M. Wt: 341.7 g/mol
InChI Key: QSXDINKHKIWFHP-UHFFFAOYSA-N
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Description

Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane: is a chemical compound with the molecular formula C16H15Cl3Si. It is a silane derivative that features a trichlorosilane group attached to a 9-methyl-9H-fluoren-9-yl ethyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane typically involves the reaction of 9-methyl-9H-fluorene with a suitable chlorosilane reagent. One common method is the hydrosilylation of 9-methyl-9H-fluorene with trichlorosilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding silane derivatives.

    Hydrolysis: In the presence of water or moisture, the trichlorosilane group can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Platinum, rhodium complexes

    Solvents: Toluene, dichloromethane

    Conditions: Inert atmosphere, controlled temperature

Major Products:

  • Silane derivatives
  • Silanols
  • Siloxanes

Scientific Research Applications

Chemistry: Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which have applications in materials science and surface modification.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable silane linkages.

Medicine: The compound’s unique structural properties make it a candidate for the development of novel therapeutic agents. Its derivatives are investigated for their potential use in targeted drug delivery and imaging applications.

Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants. It is also utilized in the manufacture of advanced materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane involves the reactivity of the trichlorosilane group. The compound can form covalent bonds with various substrates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

    Trichlorosilane: A simpler silane derivative with similar reactivity but lacking the fluorenyl moiety.

    Trimethylsilyl Chloride: Another silane derivative used in similar applications but with different steric and electronic properties.

    Phenyltrichlorosilane: A compound with a phenyl group instead of the fluorenyl moiety, used in the synthesis of organosilicon compounds.

Uniqueness: Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane is unique due to the presence of the 9-methyl-9H-fluoren-9-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

215165-04-1

Molecular Formula

C16H15Cl3Si

Molecular Weight

341.7 g/mol

IUPAC Name

trichloro-[2-(9-methylfluoren-9-yl)ethyl]silane

InChI

InChI=1S/C16H15Cl3Si/c1-16(10-11-20(17,18)19)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3

InChI Key

QSXDINKHKIWFHP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

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